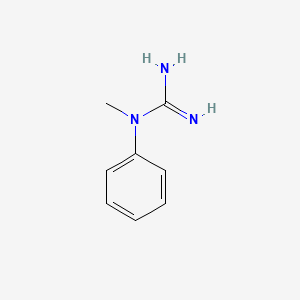
Methyl 14-(2-octylcyclopropyl)tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-(2-octylcyclopropyl)tetradecanoate is an organic compound with the molecular formula C26H50O2 and a molecular weight of 394.67 g/mol It is a methyl ester derivative of tetradecanoic acid, featuring a cyclopropyl group substituted with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(2-octylcyclopropyl)tetradecanoate typically involves the esterification of 14-(2-octylcyclopropyl)tetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-(2-octylcyclopropyl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 14-(2-octylcyclopropyl)tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 14-(2-octylcyclopropyl)tetradecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopropyl and octyl groups contribute to the compound’s unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: A simpler ester without the cyclopropyl and octyl substitutions.
Methyl octadecanoate: An ester with a longer carbon chain but lacking the cyclopropyl group.
Methyl 14-(2-ethylcyclopropyl)tetradecanoate: A similar compound with an ethyl group instead of an octyl group.
Uniqueness
Methyl 14-(2-octylcyclopropyl)tetradecanoate is unique due to its specific structural features, including the cyclopropyl ring and the long octyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52355-42-7 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
methyl 14-(2-octylcyclopropyl)tetradecanoate |
InChI |
InChI=1S/C26H50O2/c1-3-4-5-6-14-17-20-24-23-25(24)21-18-15-12-10-8-7-9-11-13-16-19-22-26(27)28-2/h24-25H,3-23H2,1-2H3 |
InChI Key |
JBDGXWZXMAXBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
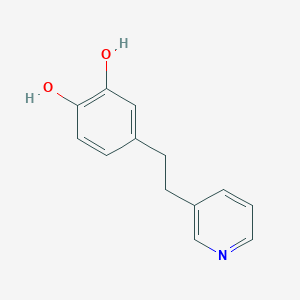
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
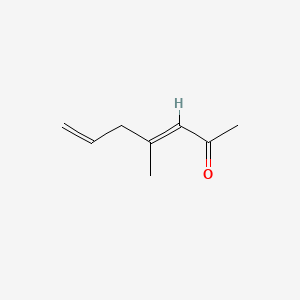
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
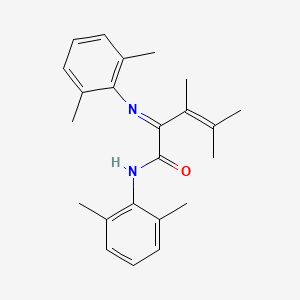
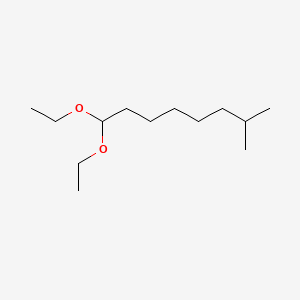
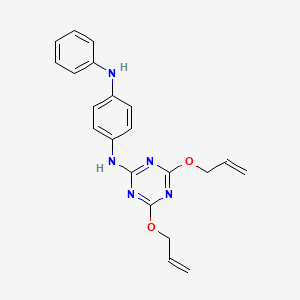
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
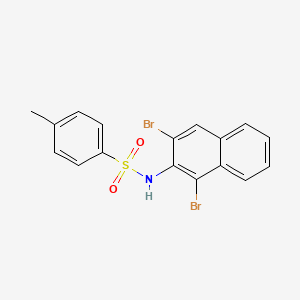
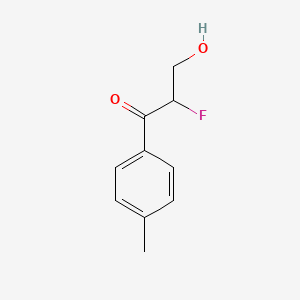
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
